rac Deoxy-O-desmethyl Venlafaxine-d6
Description
rac Deoxy-O-desmethyl Venlafaxine-d6 (CAS 1346600-06-3) is a deuterium-labeled analog of deoxy-O-desmethyl venlafaxine, a structural derivative of the antidepressant venlafaxine. Its molecular formula is C₁₆H₁₉D₆NO, with a molecular weight of 253.41 g/mol . The compound features six deuterium atoms replacing hydrogen atoms, enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic studies. The "rac" prefix denotes its racemic nature (equal mixture of enantiomers), while "deoxy" indicates the absence of an oxygen atom compared to the parent molecule .
Properties
IUPAC Name |
4-[2-[bis(trideuteriomethyl)amino]-1-cyclohexylethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h8-11,13,16,18H,3-7,12H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCFZQQZVCEESN-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C1CCCCC1)C2=CC=C(C=C2)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of rac Deoxy-O-desmethyl Venlafaxine-d6 involves multiple steps, starting from the appropriate cyclohexyl and phenol derivatives. The key steps include:
Formation of the cyclohexyl-phenol intermediate: This involves the reaction of cyclohexyl bromide with phenol in the presence of a base.
Introduction of the deuterated dimethylamino group: This step involves the reaction of the intermediate with deuterated dimethylamine (dimethyl-d6) under controlled conditions to form the final product.
Chemical Reactions Analysis
rac Deoxy-O-desmethyl Venlafaxine-d6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenol group.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac Deoxy-O-desmethyl Venlafaxine-d6 is used extensively in scientific research, particularly in the following areas:
Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Venlafaxine and its derivatives.
Metabolic Pathways: Researchers use the compound to investigate the metabolic pathways of Venlafaxine, including the identification of metabolites and their pharmacological activities.
Mechanism of Action
The mechanism of action of rac Deoxy-O-desmethyl Venlafaxine-d6 is similar to that of Venlafaxine. It primarily acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the brain. This action helps alleviate symptoms of depression and anxiety. The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET) .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares rac Deoxy-O-desmethyl Venlafaxine-d6 with structurally related venlafaxine derivatives and metabolites:
Key Observations :
- Deuterium Labeling : Compounds like this compound and O-Desmethyl Venlafaxine-d10 are critical for minimizing isotopic interference in analytical workflows, ensuring precise quantification of venlafaxine and metabolites in biological matrices .
- Deoxy Modification : The absence of an oxygen atom in this compound alters its polarity compared to O-desmethylvenlafaxine, impacting chromatographic retention times and solubility profiles .
- Metabolic Relevance : O-Desmethylvenlafaxine is the primary active metabolite formed via CYP2D6-mediated O-demethylation, while Venlafaxine N-Oxide arises from hepatic oxidation .
Analytical and Pharmacokinetic Comparisons
- LC-MS/MS Applications : this compound is used to quantify venlafaxine and its metabolites in plasma, leveraging its deuterated structure to match ionization efficiency with analytes . In contrast, underivatized O-desmethylvenlafaxine requires external calibration .
- Metabolic Stability : Deuteration reduces metabolic clearance in vivo, but the deoxy group in this compound may limit its enzymatic recognition compared to O-desmethylvenlafaxine .
- Regulatory Use : USP standards for venlafaxine hydrochloride specify limits for related compounds like O-desmethylvenlafaxine, necessitating deuterated analogs for compliance testing .
Research Findings
- NMR Characterization: Structural elucidation of deoxy analogs (e.g., loss of oxymethine signals in ¹H-NMR) aligns with findings in pestalafuranone derivatives, where deoxygenation shifts methylene protons upfield (δH 2.28 ppm vs. 4.53 ppm in oxygenated analogs) .
- Pharmacogenomic Impact: Poor CYP2D6 metabolizers exhibit elevated venlafaxine and reduced O-desmethylvenlafaxine levels, underscoring the need for deuterated internal standards to monitor therapeutic ranges .
Biological Activity
Rac Deoxy-O-desmethyl Venlafaxine-d6 is a deuterated analog of O-desmethyl venlafaxine, a significant metabolite of the antidepressant venlafaxine. This compound is utilized primarily in pharmacokinetic studies and as an internal standard in analytical chemistry, particularly in mass spectrometry. Understanding its biological activity is crucial for assessing its pharmacological properties and potential therapeutic applications.
- Molecular Formula :
- Molecular Weight : 269.41 g/mol
- CAS Number : 1062605-69-9
This compound functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its biological activity is closely related to its ability to inhibit the reuptake of serotonin and norepinephrine, neurotransmitters involved in mood regulation. This mechanism is pivotal for its antidepressant effects, which are observed in various clinical settings.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects :
- Analytical Applications :
- Toxicological Profile :
Case Studies
Several studies have utilized this compound to explore its pharmacokinetics and therapeutic effects:
- Study on Pharmacokinetics : A study demonstrated that the deuterated form allows for precise tracking of venlafaxine metabolism in vivo, providing insights into its bioavailability and half-life .
- Therapeutic Monitoring : In clinical settings, the use of this compound as an internal standard has improved the accuracy of venlafaxine level assessments in patients undergoing treatment for depression and anxiety disorders .
Data Table: Biological Activity Summary
| Property | Details |
|---|---|
| Molecular Formula | C16H19D6NO2 |
| Molecular Weight | 269.41 g/mol |
| Mechanism of Action | Serotonin-Norepinephrine Reuptake Inhibition |
| Clinical Applications | Antidepressant treatment |
| Toxicological Concerns | Harmful if swallowed; causes eye irritation |
| Analytical Use | Internal standard for LC-MS/MS |
Q & A
Basic Research Questions
Q. How is rac Deoxy-O-desmethyl Venlafaxine-d6 structurally characterized and distinguished from its non-deuterated analogs?
- Methodological Answer: Structural elucidation requires nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry (MS) to verify deuterium incorporation. For instance, high-resolution MS can differentiate isotopic patterns, while H-NMR will show reduced signal intensity for deuterated protons. Comparative analysis with non-deuterated analogs (e.g., O-desmethylvenlafaxine) is essential, referencing USP reference standards (CAS 93413-62-8) for validation .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer: Follow OSHA guidelines for handling research chemicals: use PPE (gloves, lab coats, eye protection), conduct experiments in fume hoods, and avoid inhalation or skin contact. Dispose of waste via approved hazardous waste programs. Safety data sheets (SDS) indicate no classified hazards, but precautions are necessary due to incomplete toxicity data .
Q. Which analytical techniques are validated for quantifying this compound in biological matrices?
- Methodological Answer: Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is preferred. Use deuterated internal standards (e.g., Venlafaxine-d6, CAS 1062606-12-5) to correct for matrix effects. Column parameters (e.g., C18, 250 × 4.6 mm) and mobile phase gradients (acetonitrile-phosphate buffer) should align with USP monographs for Venlafaxine .
Advanced Research Questions
Q. How does deuterium substitution in this compound influence its pharmacokinetic stability and metabolic pathways compared to the non-deuterated form?
- Methodological Answer: Deuterium can reduce first-pass metabolism via the kinetic isotope effect (KIE), prolonging half-life. In vitro studies using human liver microsomes should compare CYP450-mediated oxidation rates. Monitor metabolites (e.g., Venlafaxine N-Oxide, CAS 1094598-37-4) using stable isotope tracing. Data interpretation must account for deuterium’s impact on enzyme binding affinity .
Q. What methodological considerations are critical when using this compound in receptor binding assays targeting serotonin-norepinephrine reuptake transporters (SERT/NET)?
- Methodological Answer: Radioligand displacement assays (e.g., H-paroxetine for SERT) require correction for isotopic mass differences in competitive binding. Use HEK-293 cells overexpressing SERT/NET to assess IC shifts. Validate results against non-deuterated controls to isolate isotopic effects on binding kinetics .
Q. How should researchers address discrepancies in impurity profiles when synthesizing this compound under varying reaction conditions?
- Methodological Answer: Employ orthogonal chromatographic methods (HPLC and GC-MS) to identify impurities. For example, residual starting materials (e.g., O-desmethylvenlafaxine) or byproducts (e.g., succinate derivatives) should be quantified against USP acceptance criteria (<0.15% for individual impurities). Reaction optimization (e.g., pH, temperature) must balance deuterium incorporation efficiency and purity .
Q. What theoretical frameworks guide the design of studies investigating this compound’s role in neuropharmacological pathways?
- Methodological Answer: Link experiments to serotonin-norepinephrine-dopamine reuptake inhibition (SNDRI) theory. Use in silico docking models (e.g., AutoDock Vina) to predict deuterium’s impact on transporter binding. In vivo studies should integrate microdialysis for neurotransmitter level monitoring in rodent models, contextualized within monoaminergic pathway frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
